4-Formyl-N-(prop-2-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-N-(prop-2-en-1-yl)benzamide is an organic compound characterized by the presence of a formyl group attached to a benzamide structure, with a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(prop-2-en-1-yl)benzamide typically involves the reaction of 4-formylbenzoic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-Carboxy-N-(prop-2-en-1-yl)benzamide.
Reduction: 4-(Hydroxymethyl)-N-(prop-2-en-1-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Formyl-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formyl-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The prop-2-en-1-yl substituent may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a prop-2-yn-1-yl substituent.
4-Formyl-N-(prop-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Formyl-N-(prop-2-en-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
4-Formyl-N-(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and prop-2-en-1-yl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
180422-59-7 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-formyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H11NO2/c1-2-7-12-11(14)10-5-3-9(8-13)4-6-10/h2-6,8H,1,7H2,(H,12,14) |
InChI Key |
LCUSEGDEEHICCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.